N-methyl-3-oxaspiro[5.5]undecan-9-amine
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Overview
Description
N-methyl-3-oxaspiro[5.5]undecan-9-amine is a spirocyclic compound characterized by a unique structure where a nitrogen atom is bonded to a spirocyclic framework. This compound is part of the spiro[5.5]undecane family, which is known for its intriguing conformational and configurational properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-oxaspiro[5One common method involves the reaction of a suitable precursor with a nitrogen source under controlled conditions to form the spirocyclic amine . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
Industrial production of N-methyl-3-oxaspiro[5.5]undecan-9-amine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-oxaspiro[5.5]undecan-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The amine group can participate in substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Scientific Research Applications
N-methyl-3-oxaspiro[5.5]undecan-9-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-3-oxaspiro[5.5]undecan-9-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure allows for unique binding interactions, which can result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-oxaspiro[5.5]undecan-9-one
- 3-oxaspiro[5.5]undecan-9-amine hydrochloride
- 1,3-dioxane-1,3-dithiane spiranes
Uniqueness
N-methyl-3-oxaspiro[5.5]undecan-9-amine is unique due to its specific spirocyclic structure and the presence of a methylated amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1863285-56-6 |
---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.3 |
Purity |
95 |
Origin of Product |
United States |
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